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Compound of Interest

Compound Name: BN201

Cat. No.: B1669700

Introduction

BN201, also known as OCS-05, is a first-in-class small molecule peptoid that has emerged as
a promising neuroprotective and remyelinating therapy.[1] Developed through the screening of
combinatorial chemical libraries, BN201 was identified for its potent ability to promote the
survival of neural cells under conditions of oxidative stress and trophic factor deprivation.[1][2]
[3] Preclinical research has demonstrated its efficacy in preventing axonal and neuronal loss
and promoting remyelination in various models of neuroinflammatory and neurodegenerative
diseases, including multiple sclerosis, glaucoma, and acute optic neuritis.[1][3] Its therapeutic
potential is attributed to its ability to modulate critical cell survival and differentiation pathways.
BN201 has successfully completed Phase 1 safety trials in healthy volunteers and has shown
significant positive outcomes in a Phase 2 trial for acute optic neuritis, positioning it as a
candidate for addressing the high unmet medical need for therapies that can prevent
neurodegeneration and repair nerve damage.[4][5]

Core Mechanism of Action

BN201 exerts its neuroprotective effects by modulating key components of the insulin growth
factor 1 (IGF-1) signaling pathway.[1][3] The compound is a peptidomimetic that activates
serum-glucocorticoid kinase (SGK), which in turn triggers a cascade of downstream events
crucial for neuronal survival and repair.[3]

A primary consequence of SGK activation by BN201 is the modulation of the transcription
factor Foxo3. BN201 induces the translocation of Foxo3 from the nucleus to the cytoplasm.[1]
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[3] This cytoplasmic sequestration of Foxo3 is a critical pro-survival signal, as it suppresses the
expression of apoptotic genes while inducing anti-apoptotic, antioxidant, and other cell survival
genes.[3] Concurrently, this pathway leads to the phosphorylation of N-myc downstream-
regulated gene 1 (NDRG1), another key event in promoting cell survival.[1][3]
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Caption: BN201 (OCS-05) signaling pathway promoting neuroprotection.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1669700?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Preclinical Research

BN201 has undergone extensive preclinical evaluation to characterize its neuroprotective and
remyelinating capabilities.

In Vitro Studies

1. Neuroprotection Against Oxidative Stress

o Objective: To determine the ability of BN201 to protect neuronal cells from oxidative stress-
induced cell death.

o Methodology:

o Cell Culture: Human neuroblastoma SH-SY5Y cells were differentiated into a neuronal
phenotype using retinoic acid (10 uM) for 6 days.[3]

o Treatment: Differentiated cells were pre-treated with various concentrations of BN201
(ranging from 0.03 to 100 puM) for 3 days.[3]

o Induction of Oxidative Stress: After pre-treatment, oxidative stress was induced by adding
either MPP+ (100 uM) or hydrogen peroxide (H202) (100 pM) to the cell culture medium.

[3]

o Viability Assessment: Cell survival was quantified 48 hours after stress induction using a
standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which
measures metabolic activity.[3]

o Results: BN201 demonstrated a dose-dependent protective effect, promoting the survival of
cultured neural cells subjected to oxidative stress.[1][3]
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Caption: Workflow for the in vitro neuroprotection assay.

2. Oligodendrocyte Differentiation and Myelination
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o Objective: To assess the capacity of BN201 to promote the differentiation of oligodendrocyte
precursor cells (OPCs) into mature, myelinating oligodendrocytes.

o Methodology:

o Cell Culture: OPCs were cultured in the presence of increasing concentrations of BN201
(from 50 nM to 100 uM).[3]

o Assessment of Differentiation: Differentiation into mature oligodendrocytes was
determined by quantifying the number of cells expressing myelin basic protein (MBP+), a
key marker of mature oligodendrocytes.[3]

o Assessment of Myelination: The formation of myelin sheaths around axons was evaluated
by quantifying linear MBP+ structures in the culture.[3]

e Results: BN201 was found to promote both the differentiation of OPCs into mature
oligodendrocytes and the myelination of axons in a dose-dependent manner.[3]

In Vitro Activity Effective Concentration (ECso)
OPC Differentiation to Mature Oligodendrocytes
6.3 uM[3]
(MBP+)
Axon Myelination (Linear MBP+ Structures) 16.6 pM[3]

In Vivo Studies

BN201 has been evaluated in several animal models of neurological disease, where it has
demonstrated significant neuroprotective effects.

e Multiple Sclerosis (MS) Model: In the Experimental Autoimmune Encephalomyelitis (EAE)
model, a standard for MS research, BN201 treatment prevented axonal and neuronal loss

and promoted remyelination.[1][3]

o Demyelination Model: In a model of chemically induced demyelination, BN201 also showed

robust remyelination effects.[3]
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e Glaucoma Model: In an animal model of glaucoma, BN201 was effective in preventing
neuronal loss.[3]

Clinical Development

The clinical development of BN201 (OCS-05) has progressed through Phase 1 and Phase 2
trials, confirming its safety and demonstrating clinical efficacy.

Phase 1 Clinical Trial (NCT03630497)

o Objective: To investigate the safety, tolerability, and pharmacokinetics of single and multiple
ascending doses of BN201 in healthy volunteers.

» Study Design: A randomized, double-blind, placebo-controlled study involving 48 healthy
volunteers. The trial consisted of two parts:

o Single Ascending Dose (SAD): Subjects received a single 2-hour intravenous infusion of
BN201 or placebo.

o Multiple Ascending Dose (MAD): Subjects received a 2-hour intravenous infusion of
BN201 or placebo daily for 5 consecutive days.

» Methodology: Safety assessments included adverse event monitoring, blood tests,
electrocardiograms (ECG), Holter monitoring, brain MRI, and EEG. Pharmacokinetic
parameters (Cmax, AUC, T1/2) were determined from plasma concentrations.

e Results: BN201 was found to be safe and well-tolerated across all tested doses. No drug-
related serious adverse events were reported. The pharmacokinetic profile showed that drug
exposure increased in a dose-proportional manner, and no drug accumulation was observed
after multiple doses.

Table 1: Summary of Phase 1 Pharmacokinetic Parameters
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AUCo-o0
Cohort Dose (mgl/kg) Cmax (ng/mL) Tal2 (hours)
(ng-h/mL)
SAD 0.05 26.6 102 3.35
0.2 103 425 4.80
0.4 196 823 4.90
0.8 417 1850 5.37
1.6 830 4410 6.57
24 1340 6940 7.37
3.2 1790 9930 8.23
7720 (Day 5
MAD 2.4 1480 (Day 5) 8.63 (Day 5)
AUCo-24)
10400 (Day 5
3.0 1890 (Day 5) 12.2 (Day 5)

AUCo-24)

Data sourced
from the Phase 1

study publication.

Phase 2 Clinical Trial (ACUITY, NCT04762017)

» Objective: To evaluate the safety and efficacy of OCS-05 in patients with acute optic neuritis
(AON).

» Study Design: A randomized, double-blind, placebo-controlled, multi-center study. 33 patients
with recent onset unilateral AON of demyelinating origin were randomized to receive either
OCS-05 (2 mg/kg/day or 3 mg/kg/day) or placebo.[4][5]

o Methodology: The drug was administered as a once-daily intravenous infusion for 5
consecutive days, in addition to the standard of care (corticosteroids).[2][5] The primary
endpoint was safety, focusing on cardiac parameters (ECG).[5][6] Secondary efficacy
endpoints included structural changes in the retina measured by Optical Coherence
Tomography (OCT) and changes in visual function.[2][5]
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e Results: The trial successfully met its primary safety endpoint, showing no significant

difference in ECG abnormalities between the OCS-05 and placebo groups.[5][6]

Furthermore, OCS-05 demonstrated statistically significant and clinically meaningful

improvements in key secondary efficacy endpoints, indicating both structural neuroprotection

and functional vision improvement.[4][5]

Table 2: Summary of Key Phase 2 Efficacy Outcomes (3 mg/kg/day vs. Placebo)

Improvement with
Efficacy Endpoint Timepoint OCS-05 vs. p-value
Placebo
Structural Outcomes
(OCT)
GCIPL! Thickness Month 3 43%][5] 0.049[5]
Maintained
Month 6 0.052[5]
Improvement[7]
RNFL2 Thickness Month 3 28%[5] 0.045[5]
Month 6 30%[5] 0.033
Functional Outcome
Low Contrast Visual ]
) Month 3 ~18 Letter Gain[4]
Acuity
Month 6 ~15 Letter Gain[4][7]

1Ganglion Cell-Inner
Plexiform Layer;
2Retinal Nerve Fiber
Layer. Data based on
publicly announced
topline results.[2][4][5]

[6]7]

Conclusion
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The comprehensive research and development program for BN201 (OCS-05) provides a
strong foundation for its potential as a first-in-class neuroprotective and restorative therapy. Its
well-defined mechanism of action, centered on the activation of the pro-survival SGK/Foxo3
pathway, is supported by robust preclinical data in both cellular and animal models of
neurological damage. The favorable safety and pharmacokinetic profile established in the
Phase 1 trial, coupled with the significant structural and functional benefits observed in the
Phase 2 ACUITY trial for acute optic neuritis, underscore its therapeutic promise. BN201
represents a significant advancement in the effort to move beyond symptomatic treatment
towards therapies that directly protect and repair the nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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